2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a pyrido[1,2-a]pyrimidin-4-one core, which is substituted with a 4-methylpiperazin-1-yl group and a nitro group, contributing to its distinctive chemical properties and biological functions. The compound is classified under the category of nitrogen-containing heterocycles, which are often utilized in drug development and synthesis of biologically active molecules.
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps, including nucleophilic substitution reactions. One common method includes the introduction of the nitro group through nitration, followed by the addition of the piperazine ring through a substitution reaction with an appropriate derivative.
In industrial settings, optimized reaction conditions are essential for achieving high yield and purity. This may involve the use of specific catalysts, solvents, and precise temperature control. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product effectively.
The molecular formula for 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is C13H15N5O3, with a molecular weight of 289.29 g/mol. The IUPAC name reflects its complex structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached.
Property | Value |
---|---|
CAS Number | 62195-31-7 |
Molecular Formula | C13H15N5O3 |
Molecular Weight | 289.29 g/mol |
IUPAC Name | 2-(4-methylpiperazin-1-yl)-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI | InChI=1S/C13H15N5O3/c1-15-6-8... |
InChI Key | HEQNPYLIUPTSHF-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)N+[O-] |
The compound can participate in various chemical reactions:
Reduction: The nitro group can be reduced to form an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Oxidation: Oxidation reactions may occur, particularly involving the piperazine ring.
Common reagents for these reactions include:
The major products from these reactions vary depending on the specific conditions and reagents used.
The mechanism of action for 2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes or receptors, which leads to modulation of various biological pathways. For example, it may inhibit tyrosine kinases that are crucial in cell signaling and cancer progression.
The compound exhibits characteristics typical of heterocyclic compounds. Its melting point and solubility can vary based on purity and crystallization conditions.
Key chemical properties include reactivity towards electrophiles due to the presence of the nitro group and nucleophilic sites within the piperazine ring. The stability of the compound under different pH levels and temperatures also plays a vital role in its applications.
Relevant data on solubility, stability under various conditions, and spectral data (such as NMR or IR) would further elucidate its physical and chemical characteristics.
2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is primarily explored for its potential applications in scientific research:
Medicinal Chemistry: It is being studied for therapeutic applications, particularly in oncology and infectious disease treatment.
Biological Studies: The compound serves as a biochemical probe to investigate its effects on various biological pathways.
Industrial Applications: It is considered for use in synthesizing other complex molecules and as an intermediate in pharmaceutical production.
Pyrido[1,2-a]pyrimidin-4-one represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions. This bicyclic framework consists of a pyridine fused to a pyrimidinone ring, creating a planar, electron-deficient system conducive to π-stacking interactions and hydrogen bonding with biological targets [2]. The scaffold's versatility is evidenced by its presence in compounds exhibiting antimicrobial, antitumor, antiviral, and anti-inflammatory activities [5] [9]. The C4-ketone moiety enhances hydrogen-bonding capacity, while nitrogen atoms at ring junctions provide metal-coordination sites critical for enzyme inhibition [6].
UV spectroscopic studies reveal characteristic absorption patterns for these systems, typically showing three π→π* transition bands (210–220 nm, 260–280 nm, and 290–310 nm) and a weak n→π* transition around 330–350 nm [2]. These electronic properties facilitate interactions with biological macromolecules and influence protonation states under physiological conditions, directly impacting bioavailability. The scaffold's stability against metabolic degradation and tunable solubility via ring substitutions make it particularly valuable for antibiotic development, as demonstrated in optimized biotin carboxylase inhibitors [7].
Table 1: Bioactive Pyridopyrimidine Scaffolds and Their Therapeutic Applications
Ring System | Biological Activity | Key Structural Features |
---|---|---|
Pyrido[2,3-d]pyrimidine | Antitumor, CDK2 inhibition [5] | 4-Oxo substitution, C2-amine |
Pyrido[1,2-a]pyrimidin-4-one | Antibacterial (Biotin carboxylase inhibition) | C3-nitro, C2-piperazine |
Pyrido[4,3-d]pyrimidine | Antifolate, DHFR inhibition [2] | C2,4-diamino substitution |
The C2 position of pyrido[1,2-a]pyrimidin-4-one serves as a critical vector for pharmacophore optimization, with 4-methylpiperazine emerging as a strategically valuable substituent. This moiety enhances water solubility through its ionizable tertiary amine (pKa ~8.5), while maintaining moderate lipophilicity for membrane penetration [7]. The methylpiperazine group's conformational flexibility enables optimal orientation for target engagement, particularly in deep hydrophobic pockets of enzymes like biotin carboxylase, where it forms van der Waals contacts with conserved residues [7]. Additionally, its protonation at physiological pH generates a cationic species that may facilitate accumulation in bacterial cells through membrane potential-driven uptake [7].
The C3-nitro group functions as a versatile bioisostere, serving dual roles in target binding and physicochemical modulation. Electronically, the strong electron-withdrawing nature (-I, -R effects) significantly reduces the pKa of adjacent protons, enhancing ring stability and modulating hydrogen-bonding capacity [8]. Structurally, the planar nitro group provides molecular rigidity that may improve binding selectivity. In enzyme inhibition, nitro substituents participate in charge-transfer interactions with aromatic residues and potentially serve as hydrogen-bond acceptors with backbone amides [5]. Computational analyses indicate that C3-nitro substitution lowers the LUMO energy by ~1.5 eV compared to unsubstituted analogs, potentially facilitating electronic interactions with biological nucleophiles [9].
Table 2: Impact of Substituents on Pyridopyrimidine Properties and Activity
Substituent | Electronic Effect | Physicochemical Influence | Biological Role |
---|---|---|---|
C2-4-Methylpiperazine | Moderate σ-donor | ↑ Solubility (cLogP ↓0.8), ↑ basicity | Target binding, cellular accumulation |
C3-Nitro | Strong π-acceptor | ↓ cLogP (↑ polarity), ↑ metabolic stability | Electron transfer, H-bond acceptance |
C7-Amino | σ-donor/π-donor | ↑ Polarity (cLogD ↓2.0) | Membrane penetration enhancement |
Current research on pyrido[1,2-a]pyrimidin-4-ones exhibits significant knowledge gaps in three key areas. First, comprehensive structure-activity relationship (SAR) studies specifically addressing C2/C3 disubstituted analogs remain limited. While patents disclose numerous derivatives (e.g., EP3227292B1), systematic investigations correlating electronic parameters with antibacterial potency are scarce, particularly regarding electronic effects of C3 substituents beyond nitro groups [6]. Second, the impact of these modifications on bacterial efflux susceptibility is poorly characterized. Preliminary evidence suggests that 4-methylpiperazine substitution may reduce AcrAB-TolC recognition in Enterobacteriaceae, but mechanistic studies in Pseudomonas aeruginosa are lacking [7].
Third, synthetic methodologies for C2-aminated derivatives face scalability challenges. Traditional routes suffer from regioselectivity issues during nucleophilic aromatic substitution, often requiring protection/deprotection strategies that reduce overall yields to <30% [6] [8]. Nano-catalyzed approaches show promise (e.g., Fe₃O₄@SiO₂@S-SO₃H for pyridopyrimidine synthesis), but remain unvalidated for nitro-containing systems [5]. Additionally, predictive models for cellular accumulation of zwitterionic pyridopyrimidines are underdeveloped, hindering rational design of derivatives with enhanced Gram-negative penetration. The absence of high-resolution co-crystal structures for 2-(4-methylpiperazin-1-yl)-3-nitro derivatives bound to bacterial targets further complicates optimization efforts [7].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: